molecular formula C10H12F6N2O4S2 B1463849 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide CAS No. 841251-37-4

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1463849
CAS No.: 841251-37-4
M. Wt: 402.3 g/mol
InChI Key: UZIAGXMMNLATPP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications, particularly in the field of electrochemistry .

Mechanism of Action

Target of Action

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of this compound are electrochemical devices, such as lithium-ion batteries .

Mode of Action

This compound interacts with its targets (electrochemical devices) by serving as an electrolytic material . It has a low viscosity and high conductivity, making it an excellent medium for conducting electricity . Its interaction with the device results in enhanced performance of the device, particularly in terms of energy efficiency .

Biochemical Pathways

It facilitates the movement of ions between the anode and cathode, which is a critical process in the functioning of the battery .

Result of Action

The molecular and cellular effects of the compound’s action are seen in the improved performance of the electrochemical devices in which it is used. For instance, in lithium-ion batteries, the compound enhances the efficiency of the charge-discharge cycle, contributing to the battery’s high energy density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is known to be air and heat sensitive , suggesting that its performance may be optimal in controlled environments with minimal exposure to air and heat. Furthermore, the compound is stored under inert gas, indicating that it may react with certain substances in the environment .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and stability . The nature of these interactions often involves ionic and hydrogen bonding, which can influence the enzyme’s conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to persistent changes in cellular processes, which may be reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and stability . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s impact on metabolic pathways is complex and can vary depending on the specific cellular context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within cells can affect its activity and function, as it may concentrate in specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for use in high-performance electrochemical devices and advanced material synthesis .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIAGXMMNLATPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693671
Record name 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841251-37-4
Record name 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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